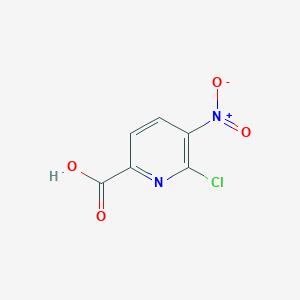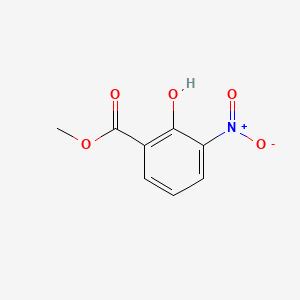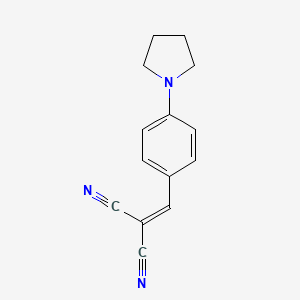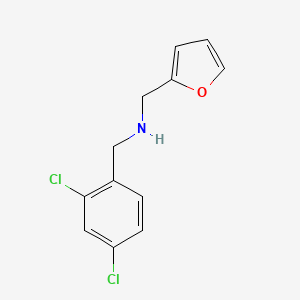
6-Chloro-5-nitropicolinic acid
Descripción general
Descripción
6-Chloro-5-nitropicolinic acid is a chemical compound with the molecular formula C6H3ClN2O4 . It is also known by other names such as 6-chloro-5-nitropyridine-2-carboxylic acid . The compound has a molecular weight of 202.55 g/mol .
Molecular Structure Analysis
The InChI code for 6-Chloro-5-nitropicolinic acid is 1S/C6H3ClN2O4/c7-5-4 (9 (12)13)2-1-3 (8-5)6 (10)11/h1-2H, (H,10,11) . The compound has a complex structure with several functional groups, including a carboxylic acid group, a nitro group, and a chloro group .
Physical And Chemical Properties Analysis
6-Chloro-5-nitropicolinic acid has a molecular weight of 202.55 g/mol . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has a topological polar surface area of 96 Ų . Other computed properties include a rotatable bond count of 1 and a complexity of 229 . More specific physical properties such as melting point, boiling point, and density were not found in the sources .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
6-Chloro-5-nitropicolinic acid serves as a crucial intermediate in the synthesis of complex chemical structures. For instance, it has been used in the preparation of photoaffinity probes for mammalian and insect nicotinic acetylcholine receptors (nAChRs) (Kagabu et al., 2000). This illustrates its role in developing tools for neurological research and potential therapeutic agents.
Heterocyclic Compound Formation
The acid has been instrumental in creating heterocyclic compounds, which are essential in medicinal chemistry and materials science. For example, its derivatives have been employed in synthesizing pyrrolo[2,3-d]pyrimidines, showcasing its application in generating nucleotide analogs or potential pharmacophores (Jiang et al., 2015).
Metal Complex Formation and Antitumor Activity
Research has explored synthesizing metal complexes with 2-chloro-5-nitrobenzoic acid and heterocyclic compounds, demonstrating significant antitumor activity against specific cancer cell lines (Zhang et al., 2022). This suggests its potential utility in developing novel anticancer agents through metal-mediated mechanisms.
Photodehalogenation Studies
Studies on the photochemistry of chloro and bromo picolinic acids, including 6-chloro picolinic acid, have elucidated mechanisms of photodehalogenation, providing insights into environmental degradation processes and the formation of less harmful products from halogenated pollutants (Rollet et al., 2006).
Nitrosyl Complex Formation and NO Release
Research involving nitrosyl complexes has shown that derivatives of picolinic acid, including those related to 6-Chloro-5-nitropicolinic acid, can form complexes that release nitric oxide upon photolysis. This has potential applications in studying NO signaling in biological systems and developing NO-releasing materials (Maji et al., 2008).
Mecanismo De Acción
Target of Action
It is structurally similar to niacin (also known as vitamin b3 or pp), which acts as a precursor to the nicotinamide coenzymes . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
Niacin can decrease lipids and apolipoprotein B (apo B)-containing lipoproteins by modulating triglyceride synthesis in the liver, which degrades apo B, or by modulating lipolysis in adipose tissue .
Biochemical Pathways
Niacin, a structurally similar compound, is involved in many vital redox reactions catalyzed by dozens of different enzymes . It plays a vital role in maintaining efficient cellular function .
Result of Action
Niacin, a structurally similar compound, has a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Propiedades
IUPAC Name |
6-chloro-5-nitropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O4/c7-5-4(9(12)13)2-1-3(8-5)6(10)11/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPMXUCWDZXMEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361038 | |
| Record name | 6-chloro-5-nitropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-5-nitropicolinic acid | |
CAS RN |
353277-27-7 | |
| Record name | 6-chloro-5-nitropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4-[(4-Methylpiperidin-1-yl)methyl]aniline](/img/structure/B1349161.png)


